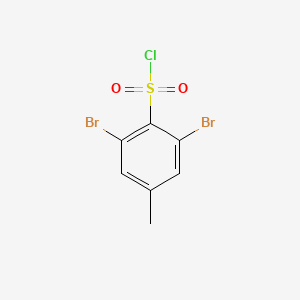
4-(2-hydroxyethyl)-5-methyl-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one
Übersicht
Beschreibung
The compound “4-(2-hydroxyethyl)-5-methyl-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one” is a complex organic molecule that contains several functional groups. These include a pyrazolone ring, a phenylsulfonyl group, and a 2-hydroxyethyl group. The presence of these functional groups suggests that this compound could exhibit interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure .Wissenschaftliche Forschungsanwendungen
- Researchers have synthesized transparent and tough poly(2-hydroxyethyl methacrylate) (PHEMA) hydrogels using this compound. These hydrogels exhibit high transparency and excellent mechanical properties due to their dense and homogeneous microstructure. They can achieve elongation at break and tensile strength up to 705% and 173 kPa, respectively, even when swollen. Additionally, they recover quickly after elongation, demonstrating anti-fatigue properties. The stable cross-linking structures allow these hydrogels to retain mechanical strength in water over a wide pH range (1 to 13). These properties make them suitable for biomedical applications, such as tissue engineering scaffolds, wound healing, and drug delivery systems, as well as industrial uses .
- PHEMA is a widely used biocompatible polymer, but it lacks degradability. By incorporating ester linkages into the backbone through radical copolymerization with cyclic ketene acetal, researchers have developed a degradable and less toxic version of PHEMA. This modified PHEMA could find applications in controlled drug release, tissue engineering, and other biomedical contexts .
- Free-radical polymerization of 2-hydroxyethyl methacrylate (HEMA) supported by a high dc voltage results in charged macromolecules (polyelectrolytes) with high conductivity (approximately 10^-10 S cm^-1) at a glass transition temperature. This unexpected finding opens up possibilities for applications in electronic devices, sensors, and conductive materials .
Polymer Hydrogels for Biomedical and Industrial Use
Biocompatible and Degradable Polymers
Polyelectrolytes with High Conductivity
Wirkmechanismus
Target of Action
Similar compounds, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s worth noting that similar compounds, such as pinacol boronic esters, have been reported to undergo catalytic protodeboronation utilizing a radical approach . This process could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The protodeboronation of similar compounds has been used in the formal total synthesis of various organic compounds , suggesting that this compound could potentially influence similar biochemical pathways.
Pharmacokinetics
It’s important to note that similar compounds, such as boronic acids and their esters, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Result of Action
The protodeboronation of similar compounds has been used in the formal total synthesis of various organic compounds , suggesting that this compound could potentially have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of hydrolysis of similar compounds, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-9-11(7-8-15)12(16)13-14(9)19(17,18)10-5-3-2-4-6-10/h2-6,15H,7-8H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNDDNIXPPPDKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1S(=O)(=O)C2=CC=CC=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332171 | |
| Record name | 2-(benzenesulfonyl)-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821257 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
866050-08-0 | |
| Record name | 2-(benzenesulfonyl)-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2462868.png)
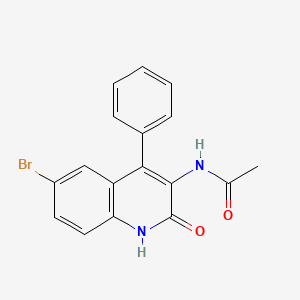
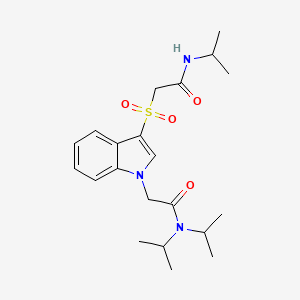
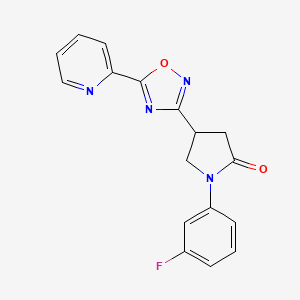
![{4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine](/img/structure/B2462874.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2462875.png)
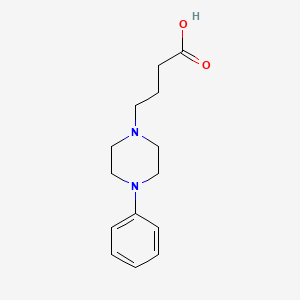


![benzyl 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetate](/img/structure/B2462880.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2462884.png)
